4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride
Description
Furopyridine Ring System Configuration
The compound features a fused bicyclic framework comprising a furan ring (oxygen-containing five-membered heterocycle) and a pyridine ring (six-membered nitrogen-containing heterocycle). The fusion occurs at the [3,4-c] positions, creating a planar aromatic system with conjugated π-electrons. X-ray crystallographic data from analogous furopyridine derivatives reveal bond lengths of 1.36–1.40 Å for the furan C–O bond and 1.33–1.35 Å for the pyridine C–N bond, consistent with aromatic character.
The pyridine nitrogen at position 3 participates in hydrogen bonding with the hydrochloride counterion, as evidenced by intermolecular N–H···Cl distances of 2.85–3.10 Å in related structures. This interaction stabilizes the crystalline lattice while preserving the ring's electronic delocalization.
Tetrahydro Modification Spatial Arrangement
Partial saturation of the pyridine ring introduces two chiral centers at positions 4 and 7, creating a boat-like conformation in the tetrahydro region. Nuclear Overhauser effect (NOE) spectroscopy data from similar compounds show through-space correlations between axial protons at C5–C6 (δ 2.12–2.45 ppm) and equatorial protons at C4–C7 (δ 1.85–2.05 ppm).
The table below summarizes key structural parameters:
Protonation State and Counterion Effects in Hydrochloride Form
Protonation occurs at the pyridine nitrogen (pKa ≈ 4.2), converting the weakly basic nitrogen (pKa ≈ 1.8 in neutral form) into a positively charged ammonium species. The chloride counterion forms a tight ion pair with an average N+···Cl– distance of 3.02 Å, as determined by Hirshfeld surface analysis of crystalline samples.
This protonation alters the electronic structure:
- Reduces aromaticity in the pyridine ring (NICS(1)zz values increase from −10.5 to −7.2 ppm)
- Increases dipole moment from 2.1 D (neutral) to 5.8 D (protonated form)
- Induces bathochromic shifts in UV-Vis spectra (λmax 265 nm → 278 nm)
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c9-7-6-1-2-8-3-5(6)4-10-7;/h8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYBJBWFZOOKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)OC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one; hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Table 1: Common Reactions Involving 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one; Hydrochloride
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces additional functional groups | Potassium permanganate |
| Reduction | Alters the oxidation state | Sodium borohydride |
| Substitution | Replaces one functional group with another | Various nucleophiles |
Biology
The compound has been studied for its biological activities , including antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of certain bacterial strains and exhibit promising anticancer effects by targeting specific signaling pathways involved in cell proliferation.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed significant inhibition with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
Medicine
In medicinal chemistry, 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one; hydrochloride is being explored as a precursor for drug development. Its ability to interact with biological targets suggests potential therapeutic applications in treating various diseases.
Biological Activity Overview
Research highlights several biological activities associated with this compound:
- Antimicrobial Activity : Effective against specific bacterial strains.
- Anticancer Properties : Preliminary studies indicate potential to inhibit cancer cell proliferation.
- Neuroprotective Effects : Emerging evidence supports its role in protecting neuronal cells from oxidative stress.
Industrial Applications
The unique properties of 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one; hydrochloride make it valuable in various industrial applications. Its role as an intermediate in the synthesis of novel materials is particularly noteworthy.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrofuro[2,3-c]pyridin-2(3H)-one: A structurally similar compound with a different arrangement of the furan and pyridine rings.
Uniqueness
4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused furan and pyridine ring system, making it a valuable scaffold in medicinal chemistry. Its unique structure allows for diverse interactions with biological targets, leading to various therapeutic applications.
The compound's IUPAC name is this compound, with the molecular formula . Its chemical structure includes a hydrochloride group which enhances its solubility in aqueous environments.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation in vitro.
- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress.
Table of Biological Activities
Case Study 1: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development into antimicrobial agents.
Case Study 2: Anticancer Activity
In a recent investigation published in PubMed, the anticancer properties of this compound were assessed using several human cancer cell lines. The findings demonstrated that the compound induced apoptosis through the activation of caspase pathways. Specifically, IC50 values were reported at concentrations lower than those required for significant cytotoxicity to normal cells, suggesting a potential therapeutic window for cancer treatment .
Case Study 3: Neuroprotective Mechanisms
Research focused on the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cell cultures. The compound was shown to upregulate antioxidant enzymes and mitigate cell death induced by neurotoxic agents .
Q & A
Q. How can impurities in the hydrochloride salt be quantified, and what chromatographic techniques are suitable?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). The United States Pharmacopeia (USP) guidelines recommend a mobile phase of acetonitrile:buffer (pH 2.5–3.0) for resolving structurally similar impurities. System suitability tests (e.g., tailing factor <2.0, resolution >1.5) must be validated to ensure precision. Impurity quantification follows the formula: \text{% Impurity} = \frac{C_{\text{std}} \times R_{\text{sample}}}{W_{\text{sample}} \times R_{\text{std}}} \times 100 where is the impurity reference standard concentration .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodology :
- NMR : - and -NMR to confirm the furopyridine scaffold and protonation state of the hydrochloride salt. Key signals include downfield shifts for the carbonyl group (\sim170–175 ppm in ) and deshielded protons adjacent to the oxygen atom .
- MS : High-resolution mass spectrometry (HRMS) in positive ion mode to verify the molecular ion peak () and isotopic chlorine pattern .
Advanced Research Questions
Q. How can hygroscopicity and stability challenges of the hydrochloride salt be addressed during long-term storage?
- Methodology : Store the compound in airtight containers with desiccants (e.g., silica gel) under inert gas (N or Ar) at –20°C. Accelerated stability studies (40°C/75% relative humidity for 6 months) should monitor degradation via HPLC. If deliquescence occurs, consider alternative salt forms (e.g., mesylate) or co-crystallization with stabilizers like mannitol .
Q. What strategies are effective for polymorphism screening of this compound?
- Methodology : Use solvent-mediated crystallization in polar solvents (DMSO, methanol) under varying temperatures. Characterize polymorphs via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). For example, gaboxadol hydrochloride (a structurally related compound) exhibits two enantiotropic polymorphs with distinct melting points and dissolution profiles .
Q. How can in vitro assays be designed to evaluate its activity as a GABA receptor agonist?
- Methodology :
- Receptor Binding : Radioligand displacement assays using -muscimol in rat brain membrane preparations.
- Functional Activity : Patch-clamp electrophysiology in HEK293 cells expressing recombinant GABA receptors (α1β2γ2 subunits). EC values should be normalized to positive controls like THIP (gaboxadol) .
Data Contradiction Analysis
Q. Discrepancies in reported solubility How should researchers reconcile conflicting values?
- Resolution : Solubility in water and DMSO (>100 mM) is well-documented for similar tetrahydrofuropyridine hydrochlorides . Discrepancies may arise from polymorphic forms or residual solvents. Always verify solubility experimentally using saturated solutions analyzed via UV spectroscopy or gravimetry.
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
